
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 3-methoxypropyl group. Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane can be achieved through various methods, including:
Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts.
Substitution Reactions: Another approach could involve the substitution of a suitable cyclopropane precursor with chloromethyl and 3-methoxypropyl groups under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimized reaction conditions to maximize yield and purity. This may include:
Catalytic Processes: Utilizing metal catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions could convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution could produce a variety of functionalized cyclopropane derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane may have applications in various fields, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.
Medicine: Investigating its potential as a pharmaceutical agent or precursor.
Industry: Utilization in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane would depend on its specific application. Generally, the compound’s reactivity could involve interactions with molecular targets such as enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanol: A compound with a similar cyclopropane ring structure but different substituents.
1-(Chloromethyl)cyclopropane: Lacks the 3-methoxypropyl group.
1-(3-Methoxypropyl)cyclopropane: Lacks the chloromethyl group.
Uniqueness
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane is unique due to the presence of both chloromethyl and 3-methoxypropyl groups on the cyclopropane ring, which may impart distinct chemical and physical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H15ClO |
|---|---|
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-(3-methoxypropyl)cyclopropane |
InChI |
InChI=1S/C8H15ClO/c1-10-6-2-3-8(7-9)4-5-8/h2-7H2,1H3 |
Clé InChI |
HILQYKJCMBMUOC-UHFFFAOYSA-N |
SMILES canonique |
COCCCC1(CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




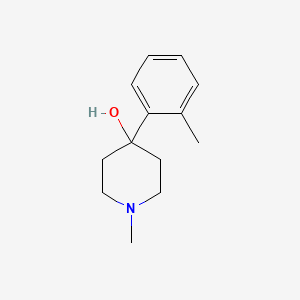
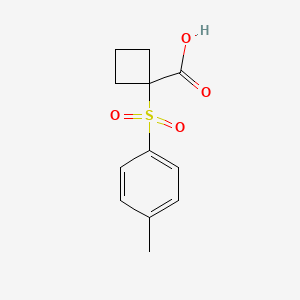
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
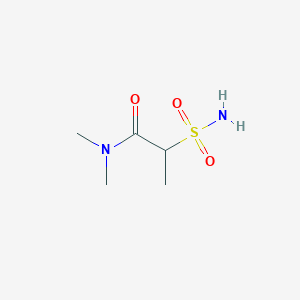

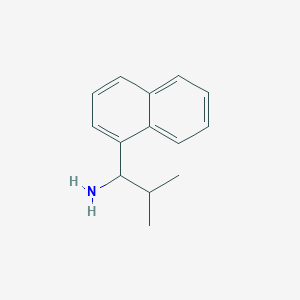
![6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13223492.png)
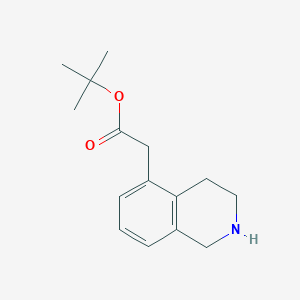
![2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13223499.png)
![3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223515.png)
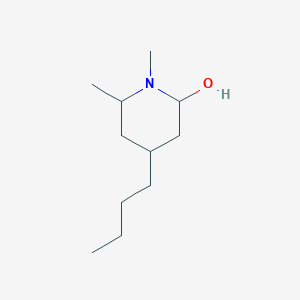
![3-Cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13223524.png)
